

Application Notes & Protocols: Pentanimidoylamino-acetic acid (as Guanidinoacetic Acid) in Animal Studies

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Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

Cat. No.: *B061729*

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Introduction

Pentanimidoylamino-acetic acid, more commonly known as Guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct endogenous precursor to creatine.[1][2][3] In vertebrates, GAA is synthesized from the amino acids arginine and glycine.[4][5] Subsequently, GAA is methylated to form creatine, a pivotal molecule in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[2][5][6]

Due to the instability of creatine during feed processing and its associated costs, GAA has emerged as a stable and effective alternative for supplementation in animal nutrition.[2][6] Extensive research in various animal models, including poultry, swine, and cattle, has demonstrated the benefits of dietary GAA supplementation. These benefits include improved growth performance, enhanced muscle development, better feed conversion ratios, and improved meat quality.[1][4][5] GAA supplementation effectively increases creatine concentrations in tissues, spares essential amino acids like arginine, and can enhance the energy value of feeds.[4][5]

These application notes provide a comprehensive overview of the use of GAA as a supplement in animal studies, summarizing key quantitative data, detailing experimental protocols, and

illustrating the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of Guanidinoacetic Acid (GAA) supplementation observed in various animal studies.

Table 1: Effects of GAA Supplementation on Broiler Chickens

Parameter	Dosage (g/kg of feed)	Result	Reference
Average Daily Gain	1.2 - 1.8	Increased compared to control	[2]
Feed Conversion Ratio (FCR)	Not specified	Improvement of ~4 points on average	[4]
Average Daily Feed Intake	0.6 and 1.8	Reduced compared to 1.2 g/kg	[2]
Arginine Sparing Effect	Not specified	77-100% replacement	[4]
Apparent Metabolizable Energy (AME)	Not specified	Increase of 40-65 kcal	[4]

Table 2: Effects of GAA Supplementation on Swine

Parameter	Dosage	Result	Reference
Litter Weight at Weaning	Supplementation during lactation	Increased	[6]
Number of Pigs Born Alive	Supplementation during full gestation	Increased	[6]
Pig Body Weight at Birth	Supplementation during last two-thirds of gestation	Increased	[6]
Colostrum Quality	Supplementation during lactation	Higher protein and amino acid concentration	[6]

Table 3: Effects of GAA Supplementation on Beef Cattle

| Parameter | Dosage | Duration | Result | Reference | | :--- | :--- | :--- | :--- | | Average Daily Gain (ADG) | 0.8 g/kg and 1.6 g/kg | 130 days | Significantly higher than control | [\[3\]](#) | | Feed Conversion Efficiency (FCE) | 0.8 g/kg and 1.6 g/kg | 130 days | Significantly higher than control | [\[3\]](#) | | Body Weight | 0.6 to 0.9 g/kg DM | 60 to 90 days | Increased by 18 to 30 kg | [\[7\]](#) | | IGF-1 mRNA Expression | 1 g/100 kg BW daily | 112 days | Greater than control | [\[7\]](#) | | Myosin Heavy Chain (MHC) I & IIA Expression | 1 g/100 kg BW daily | 112 days | Greater than control | [\[7\]](#) |

Table 4: Effects of GAA Supplementation on Lambs

Parameter	Dosage (mg/kg DM)	Result	Reference
Average Daily Weight Gain	1,500	Increased	[8]
Feed-to-Weight Ratio	1,500	Reduced	[8]
Plasma Creatine and GAA Levels	500 - 1,500	Significantly elevated with increasing dosage	[8]
Plasma Insulin Levels	1,500	Increased	[8]
Plasma Glucose Levels	1,500	Decreased	[8]

Signaling and Metabolic Pathways

The primary mechanism of action for GAA is its role as a direct precursor to creatine, a key component of the cellular energy buffering system.

Creatine Synthesis Pathway

The synthesis of creatine from GAA is a two-step enzymatic process involving two key amino acids, arginine and glycine.

Caption: The two-step enzymatic pathway of creatine synthesis from arginine and glycine.

Cellular Energy Metabolism

Once synthesized, creatine is transported to high-energy demanding tissues where it is phosphorylated to phosphocreatine, acting as a temporal and spatial energy buffer.

Caption: Role of the creatine/phosphocreatine system in cellular energy buffering.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for evaluating GAA supplementation in animal studies.

Protocol 1: Growth Performance and Feed Efficiency in Broilers

Objective: To evaluate the effect of dietary GAA supplementation on the growth performance and feed efficiency of broiler chickens.

Materials:

- Day-old broiler chicks
- Basal diet (corn-soybean meal based)
- Guanidinoacetic Acid (GAA)
- Weighing scale
- Feeders and waterers
- Housing pens

Procedure:

- **Animal Housing and Acclimatization:** Randomly allocate day-old chicks to different treatment groups with multiple replicate pens per group. Provide a standard brooding temperature and ad libitum access to feed and water. Allow for an acclimatization period of 3-5 days.
- **Diet Formulation:** Formulate a basal diet to meet the nutritional requirements of the broilers. The treatment diets will consist of the basal diet supplemented with varying levels of GAA (e.g., 0 g/kg, 0.6 g/kg, 1.2 g/kg, 1.8 g/kg).
- **Experimental Period:** The trial typically lasts for 42 days, divided into starter (1-21 days) and finisher (22-42 days) phases.
- **Data Collection:**
 - **Body Weight:** Record the body weight of individual birds or the total pen weight at the beginning of the trial and at regular intervals (e.g., weekly).

- Feed Intake: Measure the amount of feed provided and the remaining feed for each pen at the end of each feeding phase to calculate the average daily feed intake (ADFI).
- Feed Conversion Ratio (FCR): Calculate the FCR as the ratio of feed intake to body weight gain for each period.
- Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of GAA supplementation.

Caption: Experimental workflow for a broiler growth performance trial with GAA.

Protocol 2: Carcass Characteristics and Muscle Gene Expression in Beef Steers

Objective: To investigate the effects of GAA supplementation on carcass characteristics and the expression of genes related to muscle growth in finishing beef steers.

Materials:

- Finishing beef steers
- Basal diet (e.g., high-concentrate)
- Guanidinoacetic Acid (GAA)
- Equipment for measuring carcass traits
- Biopsy tools for muscle tissue collection
- Reagents and equipment for RNA extraction and qRT-PCR

Procedure:

- Animal Selection and Grouping: Select a cohort of finishing beef steers of similar age and weight. Randomly assign them to control and GAA-supplemented groups.
- Dietary Supplementation: Provide a basal diet to all animals. The treatment group receives the basal diet supplemented with a specified dose of GAA (e.g., 1 g/100 kg body weight

daily).

- **Experimental Duration:** The feeding trial typically lasts for a period of 112 to 146 days.
- **Muscle Biopsy:** Collect muscle biopsies (e.g., from the longissimus dorsi) at specified time points (e.g., day 0, 56, and 112) for gene expression analysis. Immediately freeze the samples in liquid nitrogen and store at -80°C.
- **Carcass Evaluation:** At the end of the trial, slaughter the animals and collect data on carcass characteristics such as hot carcass weight, ribeye area, and backfat thickness.
- **Gene Expression Analysis:**
 - Extract total RNA from the muscle biopsy samples.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., IGF-1, Myosin Heavy Chain isoforms) relative to a housekeeping gene.
- **Statistical Analysis:** Use appropriate statistical models to analyze the effects of GAA on carcass traits and gene expression levels.

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